(S)-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine
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Overview
Description
(S)-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a chiral center at the ethanamine moiety, which can lead to different biological activities for its enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the 4-chloro-3-fluorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with the 4-chloro-3-fluorophenyl group using a halogenation reaction.
Chiral resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer. This can be done using chiral chromatography or by forming diastereomeric salts with a chiral acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form, such as an imidazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Formation of imidazoline derivatives.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
(S)-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and affecting downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities.
1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine: The racemic mixture containing both (S)- and ®-enantiomers.
1-(1-(4-Chlorophenyl)-1H-imidazol-4-yl)ethan-1-amine: A similar compound lacking the fluorine atom, which may affect its chemical and biological properties.
Uniqueness
(S)-1-(1-(4-Chloro-3-fluorophenyl)-1H-imidazol-4-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both chlorine and fluorine atoms on the phenyl ring. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C11H11ClFN3 |
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Molecular Weight |
239.67 g/mol |
IUPAC Name |
(1S)-1-[1-(4-chloro-3-fluorophenyl)imidazol-4-yl]ethanamine |
InChI |
InChI=1S/C11H11ClFN3/c1-7(14)11-5-16(6-15-11)8-2-3-9(12)10(13)4-8/h2-7H,14H2,1H3/t7-/m0/s1 |
InChI Key |
IIOQCCBMBJJLJY-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CN(C=N1)C2=CC(=C(C=C2)Cl)F)N |
Canonical SMILES |
CC(C1=CN(C=N1)C2=CC(=C(C=C2)Cl)F)N |
Origin of Product |
United States |
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